molecular formula C20H16ClN3O2 B3000819 (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide CAS No. 391883-62-8

(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide

Cat. No.: B3000819
CAS No.: 391883-62-8
M. Wt: 365.82
InChI Key: VEYARRFLSLOMAP-FSJBWODESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . This process results in a compound with the general formula [C 13 H 10 ClN 5 ] .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various methods including physico-chemical studies, conductance measurement, magnetic susceptibility data, 1 H-NMR, UV-Visible, ESR, FT (IR) spectroscopy and elemental analysis . The structure of the complexes Cr (III), Fe (II), Co (II), Ni (II) and Cu (II) has been determined by X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involved in the formation of similar compounds include the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . The resulting compound acts as a bidentate ligand and coordinates with central metal ions through nitrogen of azomethine and pyrrolo groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods including physico-chemical studies, conductance measurement, magnetic susceptibility data, 1 H-NMR, UV-Visible, ESR, FT (IR) spectroscopy and elemental analysis .

Properties

IUPAC Name

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c21-18-11-4-2-7-15(18)12-23-24-19(25)13-22-20(26)17-10-5-8-14-6-1-3-9-16(14)17/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYARRFLSLOMAP-FSJBWODESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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